2-Pentanoylbenzonitrile
Description
Contextualization within Benzonitrile (B105546) and Ketone Chemistry
2-Pentanoylbenzonitrile is a derivative of benzonitrile, featuring a pentanoyl group (-CO(CH₂)₃CH₃) attached to the second carbon of the benzene (B151609) ring. This structure places it squarely within the chemical domains of both aromatic nitriles and ketones.
Benzonitrile Chemistry : The benzonitrile portion consists of a benzene ring bonded to a cyano (-C≡N) group. The nitrile group is known for its versatile reactivity; it can be hydrolyzed to form carboxylic acids, reduced to amines, or utilized in cycloaddition reactions to create nitrogen-containing heterocycles. It is also an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.
Ketone Chemistry : The pentanoyl group introduces a carbonyl (C=O) functionality. This ketone group is a key site for nucleophilic addition reactions. The carbonyl carbon is electrophilic, while the adjacent carbons (alpha-carbons) have acidic protons that can be removed to form enolates, which are powerful nucleophiles in their own right.
The ortho-positioning of the pentanoyl group relative to the nitrile group in this compound creates significant electronic and steric interactions that influence its reactivity. This proximity allows for intramolecular reactions, where the two functional groups can interact to form new ring systems, a highly sought-after transformation in synthetic chemistry.
Significance as a Research Scaffold and Intermediate
The dual functionality of this compound makes it a significant building block, or scaffold, in organic synthesis. Chemists can selectively target one functional group while leaving the other intact for subsequent reactions, or they can devise reactions that engage both groups simultaneously.
Research has shown that 2-acylbenzonitriles, including this compound, are valuable electrophiles. mdpi.comresearchgate.netresearchgate.net They can react with various nucleophiles in cascade reactions to produce complex heterocyclic structures. mdpi.comresearchgate.net A notable application is the synthesis of 3,3-disubstituted isoindolinones, a class of compounds recognized for a wide range of biological activities. researchgate.netresearchgate.net In these reactions, the nucleophile adds to the ketone's carbonyl group, and the resulting intermediate undergoes a subsequent intramolecular cyclization involving the nitrile group. researchgate.net This efficient tandem process provides access to intricate molecular frameworks from relatively simple starting materials. researchgate.net
The synthesis of 2-acylbenzonitriles themselves can be challenging, which has historically limited their application. researchgate.netresearchgate.net However, new methods, such as the Suzuki-Miyaura cross-coupling of 2-cyanophenylboronic acid with acyl chlorides or the oxidation of 2-alkylbenzonitriles, have been developed to improve their accessibility. mdpi.comresearchgate.net
Overview of Current Research Trajectories
Current research involving 2-acylbenzonitriles like this compound is largely focused on their application in organocatalysis and the synthesis of bioactive heterocycles. mdpi.comresearchgate.net A significant trajectory is the development of asymmetric cascade reactions. mdpi.com For instance, researchers have used chiral organocatalysts to guide the reaction of 2-acylbenzonitriles with nucleophiles like nitromethane (B149229) to produce chiral 3,3-disubstituted isoindolinones. mdpi.comresearchgate.net While achieving high enantioselectivity can be challenging, these studies open pathways to new, optically active compounds for potential use in medicine. mdpi.com
The reactivity of the ketone group makes these compounds good electrophiles, allowing for reactions with a variety of mild carbon and hetero-nucleophiles. researchgate.netresearchgate.net This has enabled the synthesis of a broad spectrum of 3,3-disubstituted isoindolinones in very high yields under gentle reaction conditions. researchgate.net The exploration of these tandem reactions continues to be a fertile area of research, promising to expand the library of accessible complex molecules for biological screening and materials science applications. researchgate.netresearchgate.net
Interactive Data Table for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 79784-55-7 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| SMILES Code | CCCCC(=O)C1=CC=CC=C1C#N |
Structure
3D Structure
Properties
IUPAC Name |
2-pentanoylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-3-8-12(14)11-7-5-4-6-10(11)9-13/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQQHNRFHEVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Pentanoylbenzonitrile and Analogues
Classical and Contemporary Synthetic Pathways
The construction of the 2-pentanoylbenzonitrile scaffold can be approached through several key transformations, including the formation of the ketone and the introduction of the nitrile functionality.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. askfilo.comchemguide.co.ukmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). askfilo.comchemguide.co.ukmasterorganicchemistry.com
For the synthesis of a precursor to this compound, benzonitrile (B105546) can be acylated with pentanoyl chloride. The cyano group is a deactivating group and a meta-director, which can make the reaction challenging and may lead to a mixture of isomers. Protecting the cyano group or using alternative strategies might be necessary to achieve the desired ortho-substitution.
Alternatively, a Friedel-Crafts acylation can be performed on a different substituted benzene (B151609), followed by the introduction of the cyano group. For instance, toluene (B28343) can be acylated with valeroyl chloride to produce a ketone, which can then be further functionalized. nih.govdrugs.ie
Table 1: Examples of Friedel-Crafts Acylation for Ketone Synthesis
| Aromatic Substrate | Acylating Agent | Catalyst | Product |
|---|---|---|---|
| Benzene | Ethanoyl chloride | AlCl₃ | Phenylethanone |
| Toluene | Valeroyl chloride | AlCl₃ | 1-(p-tolyl)pentan-1-one |
| Iodobenzene | Valeroyl chloride | AlCl₃ | 1-(4-iodophenyl)pentan-1-one |
This table presents examples of Friedel-Crafts acylation reactions used to synthesize aromatic ketones, which are precursors to compounds like this compound.
Grignard Reagent Mediated Syntheses
Grignard reagents (R-MgX) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. leah4sci.comlibretexts.orgbethunecollege.ac.in They can react with nitriles to form ketones after hydrolysis. commonorganicchemistry.com This provides a direct route to introduce the pentanoyl group.
Specifically, a Grignard reagent, such as butylmagnesium bromide (BuMgBr), can be reacted with a benzonitrile derivative. nih.govdrugs.ie The nucleophilic butyl group attacks the electrophilic carbon of the nitrile, and subsequent acidic workup yields the desired ketone. This method is particularly useful for synthesizing ketones from aryl nitriles. nih.govdrugs.ie
Another approach involves the reaction of a Grignard reagent with an aldehyde. For instance, the reaction of a pentylmagnesium halide with 2-formylbenzonitrile could potentially lead to a secondary alcohol, which would then need to be oxidized to the corresponding ketone. researchgate.net However, the reaction of Grignard reagents with aldehydes typically produces secondary alcohols. bethunecollege.ac.in
Table 2: Grignard Reagent Reactions for Ketone and Alcohol Synthesis
| Grignard Reagent | Substrate | Product after Hydrolysis |
|---|---|---|
| Butylmagnesium chloride | Aryl nitrile | Aryl butyl ketone |
| Alkylmagnesium halide | Aldehyde | Secondary alcohol |
| Alkylmagnesium halide | Ketone | Tertiary alcohol |
This table illustrates the versatility of Grignard reagents in synthesizing ketones and alcohols, which can be key intermediates in the preparation of this compound.
Direct Alkylation Methodologies
Direct alkylation of nitriles at the α-position can be a viable strategy for constructing the pentanoyl side chain. libretexts.orgpressbooks.publibretexts.org This method involves the formation of an enolate or a similar nucleophilic species from a simpler nitrile, followed by reaction with an alkyl halide.
For instance, a substituted benzyl (B1604629) cyanide could be deprotonated at the benzylic position using a strong base like lithium diisopropylamide (LDA) to form a carbanion. libretexts.orgpressbooks.pub This carbanion can then react with a suitable four-carbon alkyl halide (e.g., butyl bromide) to introduce the pentyl chain. Subsequent manipulation of the functional groups would be necessary to arrive at this compound.
The direct alkylation of ketones is also a well-established method. libretexts.orgpressbooks.pub An appropriate ketone precursor could be alkylated at the α-position to build the pentanoyl group. This often requires a strong, non-nucleophilic base to generate the enolate. libretexts.orgpressbooks.pub
Carbonylation Reactions for Ketone Introduction
Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, are powerful tools in organic synthesis. xmu.edu.cn Palladium-catalyzed carbonylation reactions have been developed for the synthesis of aryl ketones. acs.orgmagtech.com.cn
One such strategy is the carbonylative Suzuki coupling, where an aryl halide reacts with an aryl boronic acid and carbon monoxide in the presence of a palladium catalyst to form a diaryl ketone. magtech.com.cn While this is more common for biaryl ketones, modifications could potentially allow for the synthesis of alkyl aryl ketones.
Another approach involves the carbonylation of indoles with aromatic boronic acids and carbon monoxide, catalyzed by palladium, to yield indol-3-yl aryl ketones. acs.org This highlights the potential of palladium catalysis in forming ketone functionalities. The direct carbonylation of an appropriately substituted benzene derivative could also be a feasible, though less common, route.
Cyanidation Strategies for Benzonitrile Formation (e.g., Palladium-Catalyzed Methods)
The introduction of the cyano group to form the benzonitrile moiety is a critical step. While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions exist, modern palladium-catalyzed cyanation reactions offer a more versatile and milder alternative. nih.govacs.orgrsc.org
These reactions typically involve the cross-coupling of an aryl halide (e.g., 2-pentanoylbromobenzene) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.org A significant advancement in this area is the use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). acs.orgrsc.orgorganic-chemistry.org These methods are often tolerant of various functional groups, making them suitable for late-stage functionalization. nih.gov
Table 3: Palladium-Catalyzed Cyanation of Aryl Halides
| Aryl Halide | Cyanide Source | Catalyst System | Product |
|---|---|---|---|
| Aryl Chloride/Bromide | Zn(CN)₂ | Palladacycle precatalyst / XPhos | Benzonitrile |
| Aryl Imidazolylsulfonate | K₄[Fe(CN)₆] | [(allyl)PdCl]₂ / DPEphos | Benzonitrile |
| Aryl Bromide/Iodide | K₄[Fe(CN)₆] | Pd-beta zeolite | Benzonitrile |
This table summarizes various palladium-catalyzed methods for the synthesis of benzonitriles from aryl halides, a key step in producing this compound.
Transition Metal-Catalyzed Coupling Reactions for Precursors
Transition metal-catalyzed cross-coupling reactions are indispensable for building the carbon framework of complex molecules. chemie-brunschwig.chresearchgate.net Reactions like the Suzuki-Miyaura, Heck, and Stille couplings can be used to assemble precursors to this compound. chemie-brunschwig.chresearchgate.netresearchgate.net
For example, a Suzuki coupling could be used to join a boronic acid derivative of a pentanoyl-substituted ring with a cyano-containing coupling partner, or vice versa. These reactions are known for their high efficiency and functional group tolerance. chemie-brunschwig.ch
Furthermore, transition metals can catalyze tandem reactions. For instance, a gold(I) or silver(I) catalyzed tandem rsc.orgrsc.org-sigmatropic rearrangement and Myers-Saito cyclization of propargyl esters has been developed to form aromatic ketones. pkusz.edu.cn Such innovative methods could potentially be adapted for the synthesis of this compound precursors.
Advanced Synthetic Approaches and Innovations
Modern synthetic chemistry offers a variety of powerful techniques for the preparation of complex molecules like this compound. These methods move beyond traditional approaches, offering greater control, improved safety profiles, and enhanced efficiency.
Stereoselective and Enantioselective Syntheses of Substituted Analogues
While this compound itself is an achiral molecule, the synthesis of its substituted analogues where a stereocenter is present demands precise control over the three-dimensional arrangement of atoms. The field of asymmetric catalysis provides powerful tools for achieving this. Axially chiral benzonitriles, for instance, represent a class of compounds whose synthesis has been explored through atroposelective methods. researchgate.net One innovative strategy involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. dntb.gov.ua These catalysts can facilitate the conversion of racemic 2-arylbenzaldehydes into axially chiral benzonitriles with high yields and excellent enantioselectivities. dntb.gov.ua The mechanism relies on a dynamic kinetic resolution process, where the chirality is controlled during the dissociation of a leaving group and the formation of the nitrile C≡N bond. dntb.gov.ua
Another approach utilizes NHC catalysis for the atroposelective desymmetrization of prochiral compounds or the deracemization of biaryl hydroxy aldehydes to produce axially chiral benzonitriles. beilstein-journals.org These methods highlight the potential for creating chiral analogues of this compound by introducing appropriate substituents that generate axial chirality. For analogues with stereocenters in the pentanoyl chain, enantioselective Michael reactions using chiral catalysts can be employed to construct quaternary carbon centers bearing a nitrile group. nih.gov Synergistic catalysis, combining palladium and chiral phase-transfer catalysts, has also been shown to be effective for the enantioselective synthesis of acyclic nitriles containing α-all-carbon quaternary stereocenters. acs.org
Table 1: Examples of Catalytic Systems for Enantioselective Synthesis of Chiral Nitriles
| Catalyst System | Substrate Type | Transformation | Enantioselectivity (ee) | Source |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Racemic 2-arylbenzaldehydes | Atroposelective Nitrile Formation | Good to Excellent | dntb.gov.ua |
| Chiral N,N'-dioxide-Co(II) complex | Silyl ketene (B1206846) imines | Enantioselective Michael Reaction | High | nih.gov |
| [Pd(allyl)Cl]₂ / Chiral Phosphine Ligand / Chiral Phase-Transfer Catalyst | Allyl 2-cyanoacetates | Decarboxylative Allylic Alkylation | High | acs.org |
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org For the synthesis of aromatic ketones like this compound, this involves developing routes with high atom economy, using environmentally benign solvents, and employing catalytic methods. acs.org
One sustainable approach involves moving away from stoichiometric reagents, such as in classical Friedel-Crafts acylation which uses aluminum chloride, towards catalytic alternatives. google.comscispace.com A promising green strategy is the visible-light-mediated deoxygenative C–C coupling of aromatic carboxylic acids with alkenes. nih.gov This method can use cheap and readily available starting materials, operate in aqueous solutions under mild conditions, and avoids air-sensitive reagents. nih.gov
The use of alternative energy sources and benign reaction media is central to green synthesis. matanginicollege.ac.in Water, as a solvent, offers significant environmental benefits due to its non-toxic and non-flammable nature. ucl.ac.uk Research into the synthesis of aromatic compounds from biomass-derived furfurals in water showcases the potential for creating valuable chemical scaffolds from renewable feedstocks. ucl.ac.uk Furthermore, catalytic oxidations using clean oxidants like hydrogen peroxide (H₂O₂) are preferable to traditional methods that use heavy metals. scispace.com The ideal green synthesis of this compound would maximize the incorporation of all reactant atoms into the final product, minimize energy requirements, and utilize renewable feedstocks where possible. acs.orgmatanginicollege.ac.in
Mechanochemical Synthesis Techniques
Mechanochemistry utilizes mechanical energy, typically through ball-milling, to initiate chemical reactions, often in the absence of a solvent. rsc.org This solvent-free approach aligns with the goals of green chemistry by reducing waste and simplifying product purification. acs.org The synthesis of both nitriles and ketones has been successfully demonstrated using mechanochemical methods.
Nitriles can be prepared from aldehydes under solvent-free, metal-free conditions using a recyclable heterogeneous catalyst at room temperature. acs.org This technique can be applied to a variety of aromatic and aliphatic aldehydes, yielding the corresponding nitriles in good to high yields. acs.org Another mechanochemical route involves the oxidation of primary amines to nitriles under metal- and solvent-free conditions. researchgate.net
For the ketone-forming step, mechanochemical C-acylation offers a direct route. Studies on the acylation of dicarbonyl compounds have shown that mechanochemistry can offer unique chemoselectivity compared to solution-based reactions, allowing for the preferential formation of the C-acylated product. rsc.org The activation of zero-valent metals like manganese by ball-milling has also enabled cross-electrophile coupling reactions to form ketones from activated amides and alkyl halides. cardiff.ac.uk These methods demonstrate the potential for a solid-state, environmentally friendly synthesis of this compound.
Flow Chemistry and Continuous Processing for Scale-Up
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages for chemical synthesis, particularly for scaling up production. nih.gov These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when handling hazardous reagents, and the potential for straightforward automation and integration of multiple reaction steps. nih.govresearchgate.net
The synthesis of ketones is well-suited to flow chemistry. rsc.org One efficient method involves the reaction of organolithium or Grignard reagents with carbon dioxide in a continuous flow system. nih.gov This approach significantly suppresses the formation of undesired tertiary alcohol byproducts, which is often a problem in traditional batch reactions. nih.gov Another strategy employs the addition of organolithiums to acid chlorides in a flow reactor, again minimizing over-addition. rsc.org
Continuous-flow systems can also be used for acylation reactions. Friedel-Crafts acylation can be performed in a flow reactor, allowing for efficient and controlled synthesis. nih.gov The use of packed-bed reactors containing heterogeneous catalysts further enhances the sustainability and ease of operation, as the catalyst can be easily separated from the product stream. nih.gov The development of a continuous-flow process for this compound would involve optimizing reagent flow rates and residence times to maximize yield and purity, paving the way for efficient industrial-scale manufacturing. nih.gov
Table 2: Comparison of Flow Chemistry Approaches for Ketone Synthesis
| Reagents | Catalyst/Conditions | Residence Time | Key Advantage | Source |
|---|---|---|---|---|
| Organolithium/Grignard + CO₂ | Continuous gas/liquid flow | Not specified | Suppresses byproduct formation | nih.gov |
| Organolithium + Acid Chlorides | Continuous flow | Not specified | Minimizes over-addition | rsc.org |
| Alkyne + Aldehyde | Heterogeneous solid acid catalyst, microwave irradiation | Variable (e.g., ~12 min) | High conversion and yield on a multigram scale | nih.gov |
Derivatization and Functionalization Strategies of this compound
The bifunctional nature of this compound, possessing both a ketone and a nitrile group, allows for a wide range of subsequent chemical transformations. The nitrile moiety, in particular, is a versatile functional group that can be converted into several other important chemical entities. researchgate.net
Reactions of the Nitrile Moiety
The nitrile group (-C≡N) in this compound is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. fiveable.me This reactivity allows for several key transformations. wikipedia.org
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. researchgate.netwikipedia.org Partial hydrolysis yields a primary amide (2-pentanoybenzamide). Under more vigorous conditions, complete hydrolysis occurs, converting the nitrile group into a carboxylic acid (2-pentanoylbenzoic acid). wikipedia.org Enzymes such as nitrilases can also catalyze this transformation under mild, aqueous conditions. wikipedia.org
Reduction: The nitrile group can be reduced to a primary amine. wikipedia.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel. wikipedia.org This reaction converts this compound into (2-aminomethylphenyl)(pentyl)methanone.
Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile group. fiveable.me The initial reaction forms an imine salt intermediate, which upon aqueous workup (hydrolysis) yields a ketone. fiveable.me This provides a route to synthesize diketones from this compound.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, which are important structures in medicinal chemistry. For example, [3+2] cycloadditions can be used to synthesize tetrazoles or other five-membered heterocycles. researchgate.net
These reactions highlight the utility of the nitrile moiety as a synthetic handle for further molecular elaboration, enabling the conversion of this compound into a variety of other functionalized molecules. fiveable.me
An in-depth analysis of the synthetic utility of this compound reveals its versatility as a precursor in various chemical transformations. The presence of both a ketone moiety and a nitrile group on an aromatic ring allows for a diverse range of reactions, leading to the formation of complex molecular architectures. This article explores the reactivity of its ketone group, methods for functionalizing its aromatic core, and its application in building polycyclic and heterocyclic systems.
2 Reactions of the Ketone Moiety
The ketone functional group in this compound and related 2-acylbenzonitriles is a key site for reactivity. Although ketones are generally less electrophilic than aldehydes, the ortho-cyano group plays a crucial role in influencing and often facilitating reactions at the carbonyl carbon. nih.gov These transformations are fundamental for creating more complex molecules, particularly through cascade reactions.
Nucleophilic Addition and Cascade Reactions:
A significant area of research has been the reaction of 2-acylbenzonitriles with various nucleophiles. researchgate.net These reactions often proceed under mild, base-promoted conditions and can initiate a cascade sequence. A common pathway involves the initial nucleophilic attack on the ketone's carbonyl carbon, followed by an intramolecular cyclization where the newly formed alkoxide attacks the adjacent nitrile group. nih.govacs.org This sequence frequently culminates in a Dimroth-type rearrangement to yield stable heterocyclic products like 3,3-disubstituted isoindolinones. researchgate.netmdpi.com
For instance, the reaction of 2-acylbenzonitriles with pronucleophiles such as nitromethane (B149229) or sulfone-stabilized carbanions in the presence of a base like potassium carbonate (K₂CO₃) leads to the formation of these isoindolinone structures in good to quantitative yields. nih.govmdpi.com The process combines several elementary steps—deprotonation of the nucleophile, addition to the carbonyl, ring closure, and rearrangement—into a single, efficient operation. acs.org
Reduction Reactions:
The ketone moiety can also undergo reduction. Treatment of 2-acylbenzonitriles, such as 2-cyanobenzophenones, with reducing agents like sodium borohydride (B1222165) (NaBH₄) can lead to the formation of 3-substituted phthalides in high yields. researchgate.net This transformation involves the reduction of the ketone to a secondary alcohol, which then undergoes intramolecular cyclization via attack on the nitrile group, followed by hydrolysis to the lactone (phthalide).
Condensation Reactions:
The ketone group can participate in condensation reactions. For example, it can react with amines to form corresponding amides, a reaction of significance in synthetic organic chemistry. smolecule.com
Table 1: Representative Reactions of the Ketone Moiety in 2-Acylbenzonitriles
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Cascade Reaction | Nitromethane, K₂CO₃ | 3,3-disubstituted isoindolinones | mdpi.com |
| Cascade Reaction | ((Chloromethyl)sulfonyl)benzenes, K₂CO₃ | 3,3-disubstituted isoindolinones | nih.govacs.org |
| Reduction | Sodium borohydride (NaBH₄) | 3-substituted phthalides | researchgate.net |
| Condensation | Amines | Amides | smolecule.com |
3 Aromatic Ring Functionalization (e.g., Halogenation, Nitration, Sulfonation)
Functionalization of the benzene ring of this compound is governed by the electronic properties of the existing acyl and cyano substituents. Both the pentanoyl (-COC₄H₉) and the cyano (-CN) groups are electron-withdrawing and act as meta-directing groups in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org Consequently, incoming electrophiles are expected to add to the positions meta to both groups (C4 and C6).
Halogenation:
Aromatic halogenation involves the substitution of a hydrogen atom on the benzene ring with a halogen (Cl, Br, I). wikipedia.org For electron-deficient rings like this compound, this reaction typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), to activate the halogen. wikipedia.org The reaction of this compound with chlorine or bromine in the presence of a suitable catalyst would be expected to yield primarily 4-halo- and 6-halo-2-pentanoylbenzonitrile.
Nitration:
Aromatic nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com For this compound, nitration is predicted to occur at the C4 and C6 positions, yielding a mixture of 4-nitro- and 6-nitro-2-pentanoylbenzonitrile. The reaction conditions, such as temperature, must be controlled to prevent multiple substitutions. youtube.com
Sulfonation:
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.org The electrophile in this reaction is sulfur trioxide (SO₃). The sulfonation of this compound would result in the formation of this compound-4-sulfonic acid and this compound-6-sulfonic acid. A key feature of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by heating in the presence of dilute aqueous acid. libretexts.org
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Typical Reagents | Expected Major Products |
|---|---|---|
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Halo-2-pentanoylbenzonitrile, 6-Halo-2-pentanoylbenzonitrile |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitro-2-pentanoylbenzonitrile, 6-Nitro-2-pentanoylbenzonitrile |
| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | This compound-4-sulfonic acid, this compound-6-sulfonic acid |
4 Synthesis of Complex Polycyclic and Heterocyclic Systems
2-Acylbenzonitriles, including this compound, are valuable building blocks for constructing a variety of fused ring systems due to the ortho positioning of the two reactive functional groups. researchgate.netresearchgate.net Anionic cyclization and cascade reactions are common strategies to access these complex structures. harvard.edu
Isoindolinones and Phthalides:
As detailed in section 2.3.2, the most prominent application of 2-acylbenzonitriles is in the synthesis of 3,3-disubstituted isoindolinones. nih.govresearchgate.netmdpi.com This transformation is highly efficient and provides access to a class of compounds bearing a challenging tetrasubstituted carbon atom at the 3-position. nih.gov The reaction's scope is broad, accommodating various nucleophiles and substitutions on the aromatic ring. nih.gov Similarly, the reduction of the ketone followed by cyclization offers a straightforward route to 3-substituted phthalides. researchgate.net
Other Heterocyclic Systems:
The bifunctional nature of 2-acylbenzonitriles allows for divergent cascade reactions, potentially leading to other heterocyclic systems such as imidates, depending on the chosen nucleophile and reaction conditions. researchgate.net The strategic manipulation of the reaction pathways can thus provide access to a diverse range of molecular scaffolds from a single, structurally simple starting material. The development of catalytic condensation reactions and cyclization strategies further expands the potential to form various polycyclic N-heterocyclic compounds. d-nb.infomdpi.com For example, cascade reactions involving intramolecular C-H functionalization or cyclodehydrogenation are modern techniques used to build complex aromatic and heterocyclic structures. researchgate.net While not yet specifically demonstrated for this compound, its structure makes it a prime candidate for such advanced synthetic methodologies aimed at producing novel polycyclic systems. rsc.orguou.ac.in
Chemical Transformations and Mechanistic Insights of 2 Pentanoylbenzonitrile Reactivity
Reactivity of the Nitrile Group in Transformations
The nitrile group in 2-pentanoylbenzonitrile, an important pharmacophore, is a versatile functional group that can undergo a range of chemical transformations. Its reactivity is centered on the electrophilic carbon atom of the cyano group.
Nucleophilic Additions to the Nitrile Carbon
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. A notable and synthetically valuable reaction is the tandem nucleophilic addition and subsequent intramolecular cyclization. When 2-acylbenzonitriles, such as this compound, react with carbon or hetero-nucleophiles, the initial addition to the ketone is followed by a cyclization of the intermediate onto the nitrile group. This cascade process provides a facile route to 3,3-disubstituted isoindolin-1-ones, which are important structural motifs in medicinal chemistry. uchicago.edu
For instance, the reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate (B8719724) proceeds under mild conditions to yield dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate. uchicago.edu This transformation highlights the dual reactivity of 2-acylbenzonitriles, where the ketone acts as the initial electrophilic center and the nitrile serves as the ultimate acceptor in an intramolecular fashion. The reaction is promoted by a base which facilitates the formation of the nucleophile from the active methylene (B1212753) compound.
Table 1: Tandem Nucleophilic Addition-Cyclization of 2-Acylbenzonitriles
| 2-Acylbenzonitrile | Nucleophile | Product |
|---|---|---|
| 2-Acetylbenzonitrile | Dimethylmalonate | Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate |
| 2-Benzoylbenzonitrile | Various pronucleophiles | 3-Aryl-3-substituted isoindolin-1-ones |
This table illustrates the versatility of the tandem reaction with different acyl groups and nucleophiles.
Reductive Transformations of the Nitrile
While specific studies on the reduction of this compound are not extensively documented, the reduction of nitriles is a well-established transformation in organic synthesis. Generally, nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by further reduction of the resulting imine intermediate.
Alternatively, catalytic hydrogenation can also be employed to convert nitriles to primary amines. This process typically requires a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The choice of reducing agent and reaction conditions can be tuned to achieve the desired product.
Cycloaddition Reactions Involving the Nitrile
Cycloaddition reactions offer a powerful tool for the construction of cyclic and heterocyclic systems. wikipedia.orglibretexts.org Nitriles can participate as a 2π component in certain cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. While specific examples involving this compound are scarce in the literature, the electronic nature of the benzonitrile (B105546) moiety, influenced by the ortho-pentanoyl group, would play a crucial role in its reactivity as a dipolarophile. The electron-withdrawing pentanoyl group could potentially activate the nitrile group for cycloaddition with electron-rich dipoles.
Reactivity and Enolization of the Pentanoyl Moiety
Alpha-Functionalization Reactions
The carbon atoms adjacent to the carbonyl group (α-carbons) in the pentanoyl chain possess acidic protons. Deprotonation of these α-hydrogens by a suitable base generates an enolate, which is a key nucleophilic intermediate for various α-functionalization reactions. researchgate.netnih.govresearchgate.net The acidity of these protons in this compound is expected to be influenced by the electron-withdrawing nature of the ortho-cyano group, potentially enhancing their acidity compared to a simple alkyl phenyl ketone. nih.govresearchgate.net
One common α-functionalization is halogenation. In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. academie-sciences.fr For instance, α-halogenation of ketones can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. This reaction proceeds through an enol or enolate intermediate.
Another important class of α-functionalization is alkylation. The enolate generated from this compound can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid polyalkylation.
Condensation and Carbonyl Chemistry
The carbonyl group of the pentanoyl moiety is electrophilic and can undergo nucleophilic attack. This reactivity is the basis for a variety of condensation reactions.
A classic example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base. fiveable.memasterorganicchemistry.comlibretexts.orglibretexts.org this compound, having α-hydrogens, can act as the ketone component in such reactions. The enolate generated from this compound can attack the carbonyl carbon of an aldehyde, leading to a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.
Furthermore, intramolecular aldol-type reactions could be envisioned if another carbonyl group were present in the molecule at a suitable position. chemistrysteps.com While this compound itself does not undergo intramolecular aldol (B89426) condensation, derivatives with additional carbonyl functionalities could potentially cyclize to form five- or six-membered rings.
The carbonyl group can also be a site for other nucleophilic additions, such as the formation of cyanohydrins, acetals, and imines, under appropriate reaction conditions.
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate |
| 2-Acetylbenzonitrile |
| 2-Benzoylbenzonitrile |
| Lithium aluminum hydride |
| N-bromosuccinimide |
Intramolecular Cyclization and Rearrangement Mechanisms of this compound Reactivity
The reactivity of this compound is characterized by its propensity to undergo intramolecular cyclization and rearrangement reactions, leading to the formation of diverse fused heterocyclic and polycyclic systems. These transformations are governed by the interplay of the electrophilic carbonyl carbon, the nucleophilic nitrile group, and the aromatic ring, often facilitated by acid or base catalysis.
Formation of Fused Ring Systems
The pentanoyl substituent in this compound provides a flexible carbon chain that can participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the parent benzene (B151609) ring. A prominent example of such a transformation is the acid-catalyzed intramolecular Friedel-Crafts acylation. In this reaction, the carbonyl group, activated by a Lewis or Brønsted acid, acts as an electrophile, attacking the aromatic ring to form a new carbon-carbon bond. Depending on the position of the attack on the aromatic ring, different fused ring systems can be generated. For instance, an attack at the C6 position would lead to the formation of a six-membered ring, resulting in a substituted tetralone derivative. The general preference for the formation of five- and six-membered rings in such cyclizations is a well-established principle in organic synthesis. masterorganicchemistry.com
Furthermore, the presence of the nitrile group opens up pathways for the formation of nitrogen-containing fused heterocycles. While specific examples for this compound are not extensively documented, analogous reactions with other 2-acylbenzonitriles, such as 2-acetylbenzonitriles, have been shown to yield 3,3-disubstituted isoindolinones in the presence of nucleophiles. researchgate.net This suggests that under appropriate conditions, the nitrile group of this compound could participate in cyclization, potentially after initial transformation or in the presence of a suitable reagent, to form heterocyclic structures.
The synthesis of acridone (B373769) derivatives, another class of fused heterocyclic compounds, often involves the cyclization of N-phenylanthranilic acids, which can be conceptually related to the intramolecular reactions of 2-acylbenzonitrile derivatives. nih.govjocpr.comjocpr.comresearchgate.net These syntheses highlight the general strategies for constructing fused ring systems that could be applicable to this compound.
Stereochemical Aspects of Cyclization
The stereochemical outcome of the intramolecular cyclization of this compound is a critical aspect, particularly when new stereocenters are formed. The formation of a new ring can lead to the creation of one or more chiral centers, and the relative and absolute configuration of these centers is determined by the reaction mechanism and the stereoelectronic environment of the transition state.
In the context of acid-catalyzed cyclizations, the stereochemistry of the newly formed ring junction would be influenced by the approach of the electrophile to the aromatic ring. The facial selectivity of this attack could be controlled by steric or electronic factors within the substrate or by the coordination of a chiral catalyst. The development of enantioselective organocatalytic strategies for the construction of chiral seven- and eight-membered rings highlights the potential for achieving high levels of stereocontrol in such cyclization reactions. chemrxiv.org
Kinetic and Thermodynamic Aspects of Reactions
The outcome of the chemical transformations of this compound is dictated by the interplay of kinetic and thermodynamic factors. The relative rates of competing reaction pathways determine the product distribution under kinetic control, while the relative stabilities of the products determine the outcome under thermodynamic control.
In intramolecular cyclization reactions, the formation of five- and six-membered rings is generally favored both kinetically and thermodynamically over the formation of smaller or larger rings due to lower ring strain. libretexts.org For this compound, the intramolecular Friedel-Crafts acylation could potentially lead to different ring sizes. The activation energies for the formation of these different ring systems would determine the major product under kinetic control.
The reversibility of a reaction is also a key consideration. If the cyclization reaction is reversible, the product distribution will eventually be governed by the thermodynamic stability of the possible products. For instance, in some Friedel-Crafts alkylations, the reaction is reversible, allowing for the isolation of the thermodynamically most stable product. researchgate.net
While specific kinetic and thermodynamic data for the reactions of this compound are not available in the literature, studies on related systems, such as the cyclization of o-nitroaryl azides, have shown that kinetic and thermodynamic parameters can be determined to elucidate the reaction mechanism. rsc.org Such studies typically involve monitoring the reaction progress over time at different temperatures to determine rate constants and activation parameters (enthalpy and entropy of activation). The thermodynamic parameters (enthalpy and entropy of reaction) can be determined from the equilibrium constant at different temperatures.
The table below presents hypothetical kinetic and thermodynamic data for two competing intramolecular cyclization pathways of this compound, illustrating how these parameters would influence the product distribution.
Table 1: Hypothetical Kinetic and Thermodynamic Data for the Intramolecular Cyclization of this compound
| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) at 298 K (s⁻¹) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |
|---|---|---|---|---|
| Pathway A: Formation of a Six-membered Ring | 80 | 1.2 x 10⁻⁴ | -25 | -30 |
| Pathway B: Formation of a Seven-membered Ring | 95 | 2.5 x 10⁻⁶ | -15 | -18 |
Note: The data in this table is illustrative and not based on experimental results.
Computational Studies in Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions. For the intramolecular reactions of this compound, computational studies can provide detailed insights into the reaction pathways, transition state structures, and the factors governing reactivity and selectivity.
Theoretical studies on the intramolecular cyclization of analogous systems have been successfully employed to understand reaction mechanisms. For example, DFT calculations have been used to investigate the intramolecular C-H insertion of phosphanylidenecarbenes, revealing the optimized structure of the transition state and the activation energy of the cyclization process. nih.gov Such calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products.
In the context of this compound, computational studies could be used to:
Identify plausible reaction pathways: By calculating the energies of various potential intermediates and transition states, the most likely reaction mechanism can be determined.
Analyze transition state geometries: The structure of the transition state provides crucial information about the factors that control the stereochemical outcome of a reaction.
Predict kinetic and thermodynamic parameters: Activation energies and reaction energies calculated from DFT can be used to estimate rate constants and equilibrium constants, providing a theoretical basis for understanding the experimental observations.
Investigate the role of catalysts: Computational models can be used to study how a catalyst interacts with the substrate and facilitates the reaction, helping to design more efficient catalytic systems.
For instance, a computational investigation of the iron-catalyzed intramolecular cycloaddition of enyne acetates has provided a detailed understanding of the reaction mechanism and the origin of selectivity. nih.gov Similar studies on this compound could elucidate the mechanism of its intramolecular cyclization and predict the most favorable reaction conditions.
The following table summarizes the types of information that can be obtained from computational studies on the reactivity of this compound.
Table 2: Application of Computational Studies to this compound Reactivity
| Computational Method | Information Obtained | Relevance to Mechanistic Elucidation |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries of reactants, products, intermediates, and transition states. | Provides a detailed picture of the molecular structures involved in the reaction. |
| Reaction energies and activation energies. | Helps to determine the feasibility and rate of different reaction pathways. | |
| Vibrational frequencies. | Confirms the nature of stationary points on the potential energy surface (minima or transition states). | |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra. | Can be used to correlate calculated structures with experimental spectroscopic data. |
| Molecular Dynamics (MD) | Conformational analysis of reactants and intermediates. | Provides insights into the dynamic behavior of the molecule and its influence on reactivity. |
Advanced Spectroscopic and Characterization Methodologies for Research Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. hw.ac.uk
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural assignment of 2-Pentanoylbenzonitrile.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would exhibit signals corresponding to the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the pentanoyl chain. The aromatic region is expected to show complex multiplets for the four protons on the disubstituted benzene (B151609) ring. The pentanoyl chain would display distinct signals for the α-methylene, β-methylene, γ-methylene, and terminal methyl protons, with chemical shifts and splitting patterns dictated by their proximity to the electron-withdrawing carbonyl group. msu.eduyoutube.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. ksu.edu.saweebly.com For this compound, distinct signals are expected for the nitrile carbon, the carbonyl carbon, the six aromatic carbons (two quaternary and four protonated), and the five carbons of the alkyl chain. The chemical shifts of these carbons are indicative of their electronic environment. udel.edu
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| Aromatic CH (4) | 7.5 - 8.0 | Multiplet (m) | 128 - 135 |
| Aromatic C-CN | - | - | ~112 |
| Aromatic C-CO | - | - | ~138 |
| Nitrile C≡N | - | - | ~118 |
| Carbonyl C=O | - | - | ~200 |
| α-CH₂ | ~3.0 | Triplet (t) | ~38 |
| β-CH₂ | ~1.7 | Sextet | ~26 |
| γ-CH₂ | ~1.4 | Sextet | ~24 |
| δ-CH₃ | ~0.9 | Triplet (t) | ~14 |
2D NMR Techniques: To definitively assign these signals and establish the molecular connectivity, 2D NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups and the terminal methyl group of the pentanoyl chain, confirming the sequence of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the previously discussed ¹H and ¹³C signals. github.io
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduyoutube.com This is crucial for connecting different structural fragments. For instance, HMBC would show correlations from the α-methylene protons to the carbonyl carbon and the quaternary aromatic carbon to which the acyl group is attached, confirming the connection between the pentanoyl chain and the benzonitrile ring.
Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in the solid phase, providing insights into structure, polymorphism, and molecular dynamics. nih.gov While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR spectra are influenced by these interactions, offering unique structural information. ox.ac.uk
For this compound, ssNMR could be applied to:
Characterize Crystalline Forms: If the compound can exist in multiple crystalline forms (polymorphs), ssNMR can distinguish between them, as different crystal packing arrangements lead to distinct chemical shifts.
Study Molecular Dynamics: The technique can probe the motion of the pentanoyl chain or the rotation of the benzene ring in the solid state.
Analyze Supramolecular Structures: In co-crystals or formulations, ssNMR can reveal intermolecular interactions, such as those between this compound and a host matrix, by detecting proximities between nuclei of the different components. nih.gov
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). rsc.org The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key absorptions would confirm the presence of the nitrile and ketone groups.
Interactive Data Table: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | ~2230 |
| Ketone (C=O) | Stretching | ~1700 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar, symmetric bonds and aromatic systems.
For this compound, the Raman spectrum would be expected to show a strong signal for the C≡N stretch, which is often more intense in Raman than in IR. researchgate.netnih.gov The aromatic ring vibrations would also produce characteristic and prominent signals. researchgate.net The C=O stretch, in contrast, is typically weaker in Raman spectra compared to its strong absorption in FTIR.
Interactive Data Table: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Nitrile (C≡N) | Stretching | ~2230 (Strong) |
| Aromatic Ring | Ring Breathing/Stretching | ~1600, ~1000 (Strong) |
| Ketone (C=O) | Stretching | ~1700 (Weak to Medium) |
| Aliphatic C-H | Stretching | 3000 - 2850 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. youtube.com
For this compound (C₁₂H₁₃NO), the molecular weight is approximately 187.24 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) confirming this elemental composition.
The fragmentation pattern in the mass spectrum is highly diagnostic. Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain is a common fragmentation for ketones. This would result in the loss of a butyl radical (•C₄H₉) and the formation of a stable 2-cyanobenzoyl cation.
McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the γ-carbon of the pentanoyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the α-β carbon bond. This would result in the loss of a neutral butene molecule.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 187 | [C₁₂H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 130 | [C₈H₄NO]⁺ | Alpha-cleavage (Loss of •C₄H₉) |
| 102 | [C₇H₄N]⁺ | Loss of CO from the [C₈H₄NO]⁺ fragment |
| 145 | [C₉H₉NO]⁺ | McLafferty Rearrangement (Loss of C₃H₆) |
X-ray Diffraction Techniques for Crystalline Structures
X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic arrangement within a crystalline solid.
Analysis of the diffraction data allows for the determination of the unit cell dimensions and the space group, ultimately leading to a complete three-dimensional model of the atomic positions within the crystal lattice. wikipedia.org For this compound, an SC-XRD study would definitively confirm its molecular connectivity and reveal details about its packing arrangement and intermolecular interactions in the crystal.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 5.88 |
| c (Å) | 16.21 |
| β (°) | 98.5 |
| Volume (ų) | 994.7 |
This table presents hypothetical data for illustrative purposes.
Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and to study polymorphism—the ability of a compound to exist in more than one crystal structure. units.it The analysis is performed on a powdered sample containing a multitude of randomly oriented microcrystals. The resulting diffraction pattern, or diffractogram, is a fingerprint of the crystalline phase. iza-online.org
Different polymorphs of a compound will produce distinct PXRD patterns because of their different crystal lattices. rsc.org In the research and development of a compound like this compound, PXRD is used to screen for different polymorphic forms that may arise under various crystallization conditions. Identifying and characterizing these polymorphs is critical as they can have different physical properties. omicsonline.org
Chromatographic and Separation Science Applications
Chromatography is a cornerstone of separation science, essential for isolating and purifying compounds and for assessing their purity. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used.
For a compound such as this compound, a reversed-phase HPLC method would likely be developed for purification and purity analysis. In this method, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). By comparing the retention time to that of a reference standard, the compound can be identified. The purity is typically assessed by measuring the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.
Table 4: Example HPLC Method Parameters and Results for this compound
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (RT) | 4.52 min |
This table presents hypothetical data for illustrative purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. In the analysis of this compound, reversed-phase HPLC is typically employed to separate the target compound from any starting materials, by-products, or degradation products. A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. Detection is often achieved using a photodiode array (PDA) detector, which can monitor absorbance across a range of UV wavelengths, providing both quantitative data and spectral information to aid in peak purity assessment. sepscience.comresearchgate.net
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Modern HPLC software can perform spectral comparisons across a single peak to check for the presence of co-eluting impurities, which might not be visible as separate peaks. researchgate.netunibz.it
| Peak No. | Retention Time (min) | Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.15 | 15,340 | 0.25 | Impurity A (e.g., Benzonitrile) |
| 2 | 3.42 | 22,890 | 0.38 | Impurity B (e.g., Pentanoyl chloride) |
| 3 | 5.78 | 6,001,570 | 99.37 | This compound |
Chiral Analysis:
Since the carbonyl carbon of the pentanoyl group is a prochiral center, enantioselective synthesis or resolution would yield chiral products. HPLC is the most effective method for separating and quantifying enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP). chromatographyonline.comchiralpedia.com For ketones like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. nih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline resolution of the two enantiomer peaks. chromatographyonline.com This analysis is crucial for determining the enantiomeric excess (e.e.) of a chiral synthesis. chemrxiv.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. phytopharmajournal.comflorajournal.com It is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas (e.g., helium) through a capillary column. nih.gov Separation is based on the differential partitioning of compounds between the mobile phase and a stationary phase coated on the column walls. As each separated component elutes from the column, it enters the mass spectrometer.
The most common ionization technique used is electron ionization (EI), where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. youtube.com The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.
For this compound (molecular weight: 187.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 187. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for ketones include:
Alpha Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group. This is a very common fragmentation for ketones. libretexts.orgyoutube.com For this compound, this could lead to two primary acylium ions.
Loss of a butyl radical (•C₄H₉) would result in a fragment at m/z = 130.
Loss of the cyanophenyl radical (•C₆H₄CN) would result in a fragment at m/z = 85.
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene. libretexts.org For this compound, this would involve the loss of propene (C₃H₆), leading to a fragment ion at m/z = 145.
Aromatic Fragmentation: The benzonitrile ring itself can fragment, leading to characteristic ions, such as the cyanophenyl cation at m/z = 102. libretexts.orgmiamioh.edu
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 187 | [C₁₂H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 145 | [C₉H₇NO]⁺• | McLafferty Rearrangement (Loss of C₃H₆) |
| 130 | [C₈H₄NCO]⁺ | Alpha Cleavage (Loss of •C₄H₉) |
| 102 | [C₇H₄N]⁺ | Cleavage of acyl group |
| 85 | [C₅H₉CO]⁺ | Alpha Cleavage (Loss of •C₆H₄CN) |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. researchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. For the synthesis of this compound, for example via a Friedel-Crafts acylation of benzonitrile with pentanoyl chloride, TLC would be used to determine the reaction's endpoint.
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). umich.edu Alongside it, spots of the pure starting materials (benzonitrile and pentanoyl chloride) are also applied for comparison. The plate is then developed in a sealed chamber containing a suitable eluent, which is a solvent or mixture of solvents. The choice of eluent is critical to achieve good separation. For benzonitrile derivatives, mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) are common. researchgate.netresearchgate.net
As the reaction proceeds, the spot corresponding to the starting material (e.g., benzonitrile) will diminish in intensity, while a new spot, corresponding to the more polar product (this compound), will appear and intensify. The reaction is considered complete when the limiting reactant spot is no longer visible on the TLC plate. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify the different components. ictsl.net
| Compound | Rf Value (20% Ethyl Acetate in Hexane) | Observation at t=0 | Observation at t=2h | Observation at t=4h (Completion) |
|---|---|---|---|---|
| Benzonitrile (Starting Material) | 0.65 | Strong Spot | Faint Spot | No Spot |
| This compound (Product) | 0.40 | No Spot | Strong Spot | Strong Spot |
Theoretical and Computational Chemistry Studies of 2 Pentanoylbenzonitrile
Quantum Chemical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations
No published studies were found that have utilized Density Functional Theory to calculate the geometric and electronic properties of 2-Pentanoylbenzonitrile.
Ab Initio Methods for Electronic Properties
There are no available research articles detailing the use of ab initio methods to investigate the electronic properties of this compound.
Analysis of Molecular Orbitals and Charge Distribution
Specific analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential surface to determine charge distribution for this compound are not present in the current body of scientific literature.
Molecular Dynamics and Simulation Studies
Conformational Analysis and Flexibility
No molecular dynamics simulations or other computational methods have been reported for the conformational analysis of this compound to identify its stable conformers and understand its molecular flexibility.
Solvent Effects on Reactivity
There is no available research that has computationally modeled the influence of different solvents on the structure, stability, or reactivity of this compound.
Intermolecular Interactions
Computational chemistry provides powerful tools for the investigation of intermolecular interactions, which govern the physical and chemical properties of molecular substances in condensed phases. For this compound, theoretical studies can elucidate the nature and strength of non-covalent interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions.
The molecule possesses a polar nitrile group (-C≡N) and a carbonyl group (C=O), both of which can act as hydrogen bond acceptors. The aromatic ring provides a region of electron density that can engage in π-stacking with other aromatic systems. Quantum chemical calculations, such as Density Functional Theory (DFT) with dispersion corrections or high-level ab initio methods, can be employed to model dimers and larger clusters of this compound. These calculations can determine the preferred geometries of interaction and the corresponding binding energies.
For instance, a study on a related compound, the benzonitrile-Helium complex, utilized explicitly correlated coupled cluster methods to generate a potential energy surface, highlighting the precision of modern computational techniques in mapping weak interactions. researchgate.net Analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature of these interactions by analyzing the electron density topology at bond critical points. researchgate.net
A hypothetical computational analysis could involve calculating the interaction energies for various dimeric configurations of this compound to identify the most stable arrangement, as shown in the table below.
Table 1: Hypothetical Interaction Energies for this compound Dimers
| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Antiparallel (Nitrile-to-Ring) | Dipole-Quadrupole | -4.5 |
| Stacked (π-π) | Dispersion | -3.8 |
| T-shaped (CH-π) | Dispersion/Electrostatic | -2.9 |
Computational Approaches to Reaction Mechanism Elucidation
Transition State Analysis
Transition State Theory (TST) is a cornerstone for understanding reaction rates, and its application through computational methods allows for the detailed characterization of transition states (TS). dtic.milresearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. libretexts.orgwikipedia.org
For reactions involving this compound, such as nucleophilic addition to the carbonyl carbon or reactions at the nitrile group, DFT calculations (e.g., using the B3LYP functional) can be used to locate the geometry of the transition state. researchgate.netrsc.org Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants provides the activation energy barrier for the reaction.
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.orglibretexts.org Mapping the PES is crucial for understanding the complete pathway of a chemical reaction, connecting reactants, transition states, intermediates, and products. libretexts.org
For a reaction involving this compound, computational methods can generate a PES to visualize the energy landscape. researchgate.net This can reveal the minimum energy path from reactants to products and identify any alternative pathways or reaction intermediates. nih.gov For example, in a cycloaddition reaction, the PES can elucidate the synchronicity of bond formation and the origins of stereoselectivity. researchgate.net The analysis of the PES provides a detailed narrative of the reaction mechanism at the molecular level. wikipedia.org
Kinetic Modeling and Rate Constant Prediction
Computational chemistry enables the a priori prediction of reaction rate constants. dtic.milresearchgate.net Using the activation energy obtained from transition state analysis and incorporating partition functions for reactants and the transition state, rate constants can be calculated using TST. researchgate.net
Kinetic models can be developed to simulate the behavior of a reacting system over time. thescipub.comnih.gov For instance, if this compound were involved in a series of consecutive reactions, the rate constants for each elementary step could be computed. These constants would then be used as input for kinetic modeling software to predict the concentration profiles of reactants, intermediates, and products under various conditions. Such models are invaluable for optimizing reaction conditions and understanding complex reaction networks. nih.gov
Table 2: Hypothetical Predicted Kinetic Data for a Reaction of this compound
| Reaction Step | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) |
|---|---|---|---|
| Nucleophilic attack on C=O | 15.2 | 1.2 x 10¹¹ | 3.4 x 10⁻¹ |
Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.
Prediction of Spectroscopic Signatures and Molecular Properties
Computational NMR and IR Spectral Prediction
Computational methods are widely used to predict spectroscopic properties, aiding in the identification and characterization of molecules. updatepublishing.com
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. researchgate.netsemanticscholar.org After geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their corresponding IR intensities. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental spectra. scifiniti.com The predicted spectrum can help assign the vibrational modes observed in an experimental IR spectrum. Key predicted vibrations for this compound would include the C≡N stretch, the C=O stretch, aromatic C-H stretches, and aliphatic C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. updatepublishing.com These calculations are typically performed on the optimized geometry of the molecule. The computed magnetic shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The inclusion of solvent effects in the calculation can further improve the accuracy of the predicted chemical shifts.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Feature | Predicted Wavenumber/Shift | Experimental Wavenumber/Shift |
|---|---|---|
| IR: C≡N Stretch (cm⁻¹) | 2245 (scaled) | ~2230 |
| IR: C=O Stretch (cm⁻¹) | 1705 (scaled) | ~1690 |
| ¹³C NMR: C≡N (ppm) | 118.5 | ~119 |
| ¹³C NMR: C=O (ppm) | 198.2 | ~197 |
Note: This table contains representative values for the functional groups present and is for illustrative purposes only. Specific data for this compound was not found.
Applications As Precursors and Building Blocks in Advanced Organic Synthesis
Synthesis of Complex Organic Architectures and Polyfunctional Molecules
There is no available literature that demonstrates the use of 2-Pentanoylbenzonitrile as a starting material or key intermediate in the total synthesis of complex natural products or other intricate polyfunctional molecules.
Scaffold Diversity and Analogue Generation for Structure-Activity Relationship Studies
While the generation of diverse molecular scaffolds is a crucial aspect of medicinal chemistry, there are no specific examples in the scientific literature of this compound being employed for this purpose. Its potential to generate diverse analogues for structure-activity relationship (SAR) studies, particularly in the context of kinase inhibitors or other biologically active compounds, remains unexplored in published research.
Role in the Synthesis of Heterocyclic Compounds
Although the ortho-keto-nitrile motif is known to be a precursor for certain heterocyclic rings, there are no specific published methods detailing the cyclization reactions of this compound to form quinazolinones, pyridopyrimidines, or other fused heterocyclic systems.
Strategic Integration into Multi-Step Synthetic Sequences
The successful integration of a building block into a multi-step synthesis is a testament to its utility. However, there are no documented multi-step synthetic routes in the scientific literature that feature this compound as a key component.
Contributions to Materials Science Research
Integration into Polymer Architectures and Macromolecular Design
The functional groups of 2-Pentanoylbenzonitrile offer potential pathways for its integration into polymer structures. The ketone moiety can participate in reactions such as aldol (B89426) condensations, which can be used to form larger, conjugated systems. For instance, the cyclotrimerization of aryl methyl ketones is a known method for creating tris-fused benzene (B151609) rings, which can serve as cores for C3-symmetric polymeric materials. rsc.org This suggests a pathway for this compound to be used as a building block in the synthesis of highly structured, star-shaped polymers or cross-linked networks. rsc.org
Furthermore, the nitrile group is a valuable functional handle in polymer chemistry. It can be incorporated as a side chain in polymers, influencing the material's properties such as polarity and thermal stability. researchgate.net Research on the radical polymerization of monomers containing nitrile groups, like cyanoacrylates, demonstrates the utility of this group in forming polymer backbones, although the reaction mechanisms are distinct. nih.gov The presence of both a ketone and a nitrile offers a dual-functionality that could be exploited for creating complex macromolecular designs, such as in two-phase polymer particles where distinct polymer phases are desired. rsc.org
Precursor for Advanced Functional Materials Development
The 2-acylbenzonitrile framework, of which this compound is a prime example, serves as a crucial starting point for the synthesis of heterocyclic compounds with significant functional properties. Notably, this scaffold is instrumental in producing quinazolines and quinazolinones, classes of compounds investigated for their electronic, optical, and biological activities. organic-chemistry.orgnih.govnih.gov
The synthesis often involves the transformation of the ketone and nitrile groups, sometimes with the addition of other functionalities like an amino group on the benzene ring. For example, 2-aminobenzonitriles can undergo tandem reactions with alcohols to yield quinazolinone scaffolds in high yields. rsc.org Similarly, 2-aminophenyl ketones react with amines in ruthenium-catalyzed dehydrogenative coupling reactions to form quinazoline (B50416) products. organic-chemistry.org These synthetic routes highlight the value of the 2-acylbenzonitrile core as a foundational building block for more complex, high-value functional materials.
| Starting Material Type | Reagents | Product Class | Key Transformation | Reference |
|---|---|---|---|---|
| 2-Aminobenzonitrile | Alcohols, Ru(II) catalyst | Quinazolinone | Tandem cyclization | rsc.org |
| 2-Aminophenyl Ketone | Amines, Ru catalyst | Quinazoline | Dehydrogenative coupling | organic-chemistry.org |
| Anthranilic Acid | Chloro acylchloride, Amine | Fused Quinazolinone | Acylation and cyclization | nih.gov |
Surface Chemistry and Functionalization in Nanomaterials Research
The surface properties of nanomaterials are critical to their function and stability, and are controlled by the chemical ligands attached to them. ibs.re.krnih.gov The functional groups present in this compound make it a candidate for participating in the surface chemistry of various nanomaterials.
The modification of nanoparticle surfaces is essential for controlling their dispersibility, preventing aggregation, and imparting specific functionalities. nih.gov Ligands typically bind to nanoparticle surfaces through functional groups with available lone pairs of electrons, such as thiols, amines, or carboxylic acids. nih.govmdpi.com The this compound molecule possesses two such potential binding sites: the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group.
These groups can act as ligands, coordinating to the surface of metallic or semiconductor nanoparticles, including quantum dots (QDs). youtube.com This coordination can passivate surface defects, enhance photostability, and improve solubility in various media. youtube.com While strong-binding ligands like thiols are common, the weaker and tunable interactions offered by nitriles and ketones could be advantageous for creating dynamic or stimuli-responsive nanoparticle systems. ibs.re.krnih.gov The use of zwitterionic ligands has also been shown to be highly effective at stabilizing nanoparticles in biological fluids, a strategy that could potentially be combined with functionalities like those in this compound. frontiersin.orgnih.gov
The functionalization of two-dimensional (2D) materials like graphene is an active area of research aimed at tuning their electronic properties and processability. Similar to nanoparticle functionalization, this process involves the attachment of molecules to the material's surface. The principles of ligand binding apply here as well, suggesting that molecules like this compound could be explored for the non-covalent functionalization of 2D materials. The aromatic ring could engage in π-π stacking with the basal plane of graphene, while the ketone and nitrile groups could modulate surface energy and electronic characteristics. While this specific application is not yet widely documented, it represents a logical extension of established surface chemistry principles.
Research in Optoelectronic Materials (e.g., in Photovoltaics)
Derivatives of benzonitrile (B105546) are increasingly being explored for their utility in optoelectronic devices, particularly in the field of photovoltaics. The electron-withdrawing nature of the nitrile group makes the benzonitrile moiety a valuable building block for materials used in organic and perovskite solar cells.
In perovskite solar cells (PSCs), hole-transporting materials (HTMs) are a critical component for extracting charge and achieving high power conversion efficiencies (PCE). mdpi.comnih.gov The design of novel, efficient, and stable HTMs is a major research focus. Many high-performance HTMs are designed with a "donor-π-donor" structure, where electron-donating units (like triphenylamine) are connected by a conjugated π-linker. nih.gov
Theoretical and experimental studies have shown that benzonitrile derivatives can be incorporated into these architectures. nih.govrsc.orgmdpi.com The benzonitrile unit can act as an electron-deficient component that helps to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Proper alignment of the HTM's HOMO level with the valence band of the perovskite absorber is crucial for efficient hole extraction. mdpi.com Research shows that modifying the core structure and π-linkers of HTMs directly impacts key properties like hole mobility, thermal stability, and ultimately, the solar cell's performance metrics such as open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). rsc.orgmdpi.com While this compound itself is not a final HTM, its core structure is representative of the building blocks used to engineer these advanced materials.
| HTM | Core/Linker Moiety | HOMO Level (eV) | Hole Mobility (cm²/V·s) | Power Conversion Efficiency (PCE) (%) | Reference |
|---|---|---|---|---|---|
| Spiro-OMeTAD | Spirobifluorene | -5.22 | ~2.0 x 10⁻⁴ | 17.7 | nih.govrsc.org |
| CJ-05 | Thiophene-Acetylene | -5.51 | 2.01 x 10⁻⁴ | 16.03 | nih.gov |
| TBTA nih.govH | Aza nih.govhelicene | -5.01 | 1.59 x 10⁻⁴ | 19.78 | mdpi.com |
| tDBF | Dibenzofuran-Aniline | -5.18 | 1.48 x 10⁻³ | 19.46 | mdpi.com |
| BDT-TPA-Th | Benzodithiophene | -5.12 | Not Reported | 18.3 | rsc.org |
Note: The properties and performance metrics listed are highly dependent on the specific device architecture and testing conditions reported in the source literature.
Q & A
Q. What safety protocols should be followed when handling 2-Pentanoylbenzonitrile in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including face shields, safety glasses (compliant with NIOSH or EN 166 standards), and full-coverage protective clothing to minimize skin exposure. Adhere to good industrial hygiene practices, such as washing hands before breaks and after work . Engineering controls (e.g., fume hoods) should be prioritized for volatile handling. Note that ecological toxicity data (e.g., biodegradability, bioaccumulation) are currently unavailable, necessitating precautionary containment measures .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example, in analogous benzonitrile derivatives, ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm), while HRMS verifies molecular ion peaks with <5 ppm mass accuracy . Cross-reference with pure analytical standards (e.g., 100 µg/mL solutions in acetonitrile or methanol) to ensure accuracy .
Q. What synthetic routes are commonly employed for benzonitrile derivatives like this compound?
- Methodological Answer : Synthesis often involves Friedel-Crafts acylation or nucleophilic substitution, followed by crystallization in solvents like ethyl acetate. For example, quinoline derivatives are crystallized to yield solids, with purity confirmed via melting point analysis and chromatographic methods (e.g., HPLC) . Optimize reaction conditions (temperature, solvent polarity) based on intermediate stability.
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data during the synthesis of this compound derivatives?
- Methodological Answer : Apply constraint-based random simulation to identify over-constrained variables (e.g., solvent selection, stoichiometry) that may cause irreproducibility . For iterative contradiction analysis, document all experimental parameters (e.g., reaction time, catalyst load) and use statistical tools (e.g., ANOVA) to isolate confounding factors. Cross-validate results with orthogonal techniques (e.g., IR spectroscopy vs. XRD) .
Q. What experimental designs are recommended to address the lack of ecological toxicity data for this compound?
- Methodological Answer : Conduct tiered assessments:
- Tier 1 : Use in silico models (e.g., QSAR) to predict acute aquatic toxicity.
- Tier 2 : Perform Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to quantify EC₅₀ values.
- Tier 3 : Evaluate soil mobility via column leaching studies (EPA 1615) given the compound’s moderate logP (~3.5 inferred from analogs) .
Q. How can researchers optimize the synthesis of this compound for scale-up without compromising yield?
- Methodological Answer : Implement a Design of Experiments (DoE) approach to assess critical parameters (e.g., temperature, catalyst concentration). For example, a central composite design can model non-linear interactions, while response surface methodology identifies optimal conditions. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to detect intermediates .
Q. What strategies mitigate bioanalytical interference when quantifying this compound in complex matrices?
- Methodological Answer : Use liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges to isolate the compound. Employ tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode to enhance specificity. Validate methods per ICH Q2(R1) guidelines, including spike-recovery tests (85–115% acceptable range) .
Contradiction and Data Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer : Re-evaluate computational parameters (e.g., DFT functional, basis set) using benchmarked systems (e.g., analogous nitriles). Validate experimental conditions for potential side reactions (e.g., hydrolysis under acidic conditions). Cross-reference with crystallographic data (if available) to confirm molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
